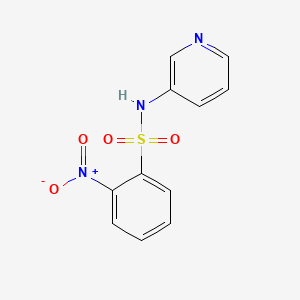
1-(2,3-dichlorobenzoyl)-2-methylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-dichlorobenzoyl)-2-methylpiperidine, commonly referred to as DCMP, is a chemical compound that has been the subject of numerous scientific studies. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in research applications. We will also explore the scientific research applications of DCMP and list future directions for further research.
作用機序
DCMP works by inhibiting the reuptake of dopamine, which leads to an increase in the concentration of dopamine in the synaptic cleft. This increase in dopamine levels leads to an increase in dopamine receptor activation, which is thought to be responsible for the rewarding effects of drugs of abuse. In addition to its effects on dopamine, DCMP has also been shown to inhibit the reuptake of other neurotransmitters, including norepinephrine and serotonin.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitter reuptake, DCMP has been found to exhibit a range of other biochemical and physiological effects. For example, DCMP has been shown to increase the release of acetylcholine, a neurotransmitter that plays a key role in learning and memory. DCMP has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
実験室実験の利点と制限
DCMP has several advantages for use in lab experiments. It is a potent and selective inhibitor of dopamine reuptake, making it a valuable tool for studying the role of dopamine in addiction and other behaviors. DCMP is also relatively easy to synthesize and purify, which makes it more accessible for researchers. However, there are also some limitations to the use of DCMP in lab experiments. For example, DCMP has a relatively short half-life, which means that it may not be suitable for long-term studies. Additionally, DCMP is not selective for dopamine reuptake, and it may also affect the reuptake of other neurotransmitters.
将来の方向性
There are several future directions for research on DCMP. One area of interest is the development of new treatments for drug addiction and abuse. DCMP has been shown to be effective in reducing drug-seeking behavior in animal models, and further research is needed to determine its potential for use in humans. Another area of interest is the development of new drugs that are more selective for dopamine reuptake inhibition. Finally, there is a need for further research on the long-term effects of DCMP on neurotransmitter systems and behavior.
合成法
DCMP can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2,3-dichlorobenzoyl chloride with 2-methylpiperidine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure DCMP.
科学的研究の応用
DCMP has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in scientific research. One of the most significant applications of DCMP is in the study of addiction and drug abuse. DCMP has been shown to inhibit the reuptake of dopamine, a neurotransmitter that plays a key role in addiction and reward-seeking behavior. This makes DCMP a valuable tool for studying the mechanisms underlying addiction and developing new treatments for drug abuse.
特性
IUPAC Name |
(2,3-dichlorophenyl)-(2-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO/c1-9-5-2-3-8-16(9)13(17)10-6-4-7-11(14)12(10)15/h4,6-7,9H,2-3,5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDMOQWKXBFBGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-butyl-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4875830.png)
![3-(4-chlorobenzyl)-5-[(3-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4875835.png)
![1-{2-(benzylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-yl}azepane](/img/structure/B4875844.png)
![ethyl {[4-(2-hydroxyethyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4875848.png)
![N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-methylpropanamide](/img/structure/B4875854.png)
![N-(2-methoxyethyl)-2-({N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzamide](/img/structure/B4875855.png)
![4-{[3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4875864.png)

![1-(3,4-dichlorobenzyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4875873.png)

![4-bromo-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4875909.png)
![{4-[({[3-(methoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonothioyl)amino]phenyl}acetic acid](/img/structure/B4875912.png)

